Florosenine

Description

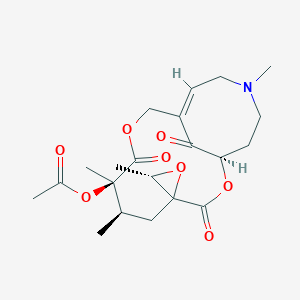

Structure

2D Structure

3D Structure

Properties

CAS No. |

16958-30-8 |

|---|---|

Molecular Formula |

C21H29NO8 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

[(1R,3'S,4S,6R,7R,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate |

InChI |

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13+,16-,20-,21+/m1/s1 |

InChI Key |

RNNVXCSFOWGBQP-DIOQTCHZSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)OC(=O)C)C |

Canonical SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Florosenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florosenine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the genus Senecio. As a member of the otonecine-type subclass of these alkaloids, its chemical architecture is characterized by a distinctive bicyclic necine base esterified with two necic acids. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available data to serve as a technical resource for researchers in natural product chemistry, toxicology, and drug development. The document details the molecular structure, stereochemical configuration, and presents a summary of key chemical data.

Chemical Structure

This compound is classified as an otonecine-type pyrrolizidine alkaloid.[1][2][3] Unlike the more common retronecine or heliotridine bases, the otonecine core features a monocyclic base with a characteristic transannular interaction between a keto group and a tertiary amine.[2] The fundamental structure of this compound is a diester of the otonecine necine base.[1][2] One of the esterifying acids is acetic acid.[2]

The molecular formula for this compound is C₂₁H₂₉NO₈, and it has a molecular weight of approximately 423.46 g/mol .

Table 1: General Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₉NO₈ |

| Molecular Weight | 423.46 g/mol |

| CAS Registry Number | 16958-30-8 |

| Compound Type | Pyrrolizidine Alkaloid (Otonecine-type) |

Stereochemistry

The stereochemistry of this compound is complex, possessing multiple chiral centers. The IUPAC International Chemical Identifier (InChI) provides insight into the defined and undefined stereocenters within the molecule.

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21+/m1/s1

Experimental Data and Protocols

A comprehensive search of the scientific literature did not yield specific, detailed experimental protocols for the isolation, purification, or synthesis of this compound. Similarly, detailed quantitative data from techniques such as X-ray crystallography or a complete assignment of ¹H and ¹³C NMR spectra are not publicly available.

General Isolation of Pyrrolizidine Alkaloids from Senecio Species

While a specific protocol for this compound is not available, a general workflow for the extraction of pyrrolizidine alkaloids from plants of the Senecio genus can be described. This typically involves the following steps:

-

Extraction : Dried and powdered plant material is extracted with a solvent, often methanol or ethanol, sometimes acidified to aid in the extraction of the basic alkaloids.

-

Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The extract is acidified, and non-basic components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification : The resulting crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.

The following diagram illustrates a generalized workflow for the isolation of pyrrolizidine alkaloids.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. As a pyrrolizidine alkaloid, its biological activity and toxicological profile are of significant interest. Pyrrolizidine alkaloids are known to be hepatotoxic, and their toxicity is generally associated with the metabolic activation of the necine base by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

The logical relationship for the toxicological activation of pyrrolizidine alkaloids is depicted below.

Conclusion

This compound presents a complex and interesting chemical structure within the otonecine class of pyrrolizidine alkaloids. While its fundamental molecular formula and connectivity are established, a complete and unambiguous determination of its absolute stereochemistry remains an area for further investigation. The lack of publicly available, detailed experimental data, particularly high-resolution NMR and X-ray crystallographic analyses, highlights a gap in the comprehensive characterization of this natural product. Future research focused on the total synthesis of this compound and the full elucidation of its stereochemical and biological properties will be invaluable to the fields of natural product chemistry and toxicology.

References

What is the CAS number for Florosenine

CAS Number: 16958-30-8

Introduction

Florosenine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, and biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Properties

A summary of the key chemical identifiers and properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 16958-30-8 |

| Molecular Formula | C₂₁H₂₉NO₈ |

| Molecular Weight | 423.46 g/mol |

| Class | Pyrrolizidine Alkaloid |

Synthesis and Isolation

Natural Source

This compound is known to be isolated from various species of the genus Senecio, which are widely distributed flowering plants.

General Isolation Protocol for Pyrrolizidine Alkaloids from Senecio Species

Experimental Workflow for Pyrrolizidine Alkaloid Isolation

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.

-

Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base partitioning process. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.

-

Chromatographic Purification: The crude alkaloid fraction is further purified using chromatographic techniques. Column chromatography over silica gel or alumina is a common first step.

-

Final Purification: Final purification to obtain this compound is typically achieved through preparative high-performance liquid chromatography (HPLC).

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not widely available in the public domain. For definitive structural elucidation and characterization, researchers would need to acquire these spectra on a purified sample.

Biological Activity and Mechanism of Action

Pyrrolizidine alkaloids as a class are known for their significant biological effects, most notably hepatotoxicity (toxicity to the liver). The toxicity is generally attributed to the metabolic activation of the pyrrolizidine nucleus in the liver.

General Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The general signaling pathway for the metabolic activation and subsequent toxicity of many pyrrolizidine alkaloids is depicted below. It is important to note that the specific targets and pathways for this compound have not been elucidated.

Hypothesized Signaling Pathway for Pyrrolizidine Alkaloid Toxicity

Pathway Description:

-

Uptake and Metabolism: Pyrrolizidine alkaloids are transported to the liver.

-

Metabolic Activation: In the hepatocytes, they are metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters.

-

Macromolecular Adduction: These reactive metabolites can then form covalent bonds (adducts) with cellular macromolecules such as DNA and proteins.

-

Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to cellular damage, apoptosis (programmed cell death), and ultimately hepatotoxicity.

Conclusion

This compound is a pyrrolizidine alkaloid with a confirmed chemical identity. However, a comprehensive understanding of its synthesis, detailed experimental protocols for its isolation, full spectroscopic characterization, and specific biological activities and mechanisms of action remains an area for further research. The information provided in this guide is based on the currently available public data and general knowledge of the pyrrolizidine alkaloid class. Researchers are encouraged to conduct further studies to fully elucidate the properties and potential applications of this compound.

Unveiling Florosenine: A Technical Deep Dive into its Discovery in Senecio Species

For Immediate Release

A comprehensive analysis of the pyrrolizidine alkaloid florosenine, a significant secondary metabolite found in various Senecio species, is presented here for researchers, scientists, and drug development professionals. This technical guide consolidates the current understanding of this compound, from its initial discovery and structural elucidation to its quantification and biosynthetic context within the Senecio genus.

Introduction

This compound is a pyrrolizidine alkaloid belonging to the otosenine-type, characterized by a macrocyclic diester structure. Its presence is notable in several species of the genus Senecio, a large and diverse group within the Asteraceae family. Often found alongside its structural relative, otosenine, this compound contributes to the complex alkaloid profiles of these plants. Pyrrolizidine alkaloids are of significant interest due to their potential biological activities, which warrant detailed investigation for applications in drug discovery and development.

Discovery and Structural Elucidation

The initial identification and structural elucidation of this compound were pivotal moments in the study of Senecio alkaloids. While detailed protocols from the earliest discoveries are embedded in specialized literature, subsequent studies have built upon this foundational work. The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key Spectroscopic Data

The structural confirmation of this compound relies on characteristic spectroscopic signatures.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observational Data |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition and core structure. |

| ¹H NMR Spectroscopy | Reveals the proton environment, including chemical shifts and coupling constants that define the stereochemistry of the molecule. |

| ¹³C NMR Spectroscopy | Determines the carbon skeleton of the molecule, identifying key functional groups such as carbonyls and double bonds. |

Quantification in Senecio Species

Quantitative analysis of this compound in plant material is crucial for understanding its distribution and potential ecological roles. Gas Chromatography-Mass Spectrometry (GLC-MS) is a powerful technique for the separation and quantification of pyrrolizidine alkaloids.

A key study by Tundis et al. (2007) investigated the pyrrolizidine alkaloid profiles of the Senecio cineraria group, where this compound was identified as a major alkaloid.[1][2]

Table 2: this compound Content in Selected Senecio Species of the cineraria Group

| Species | Subspecies | Total Alkaloid Extract Yield (%) | This compound (% of total alkaloid extract) |

| S. ambiguus | ambiguus | 0.13 ± 0.005 | Major Component |

| S. ambiguus | nebrodensis | 0.13 ± 0.005 | Major Component |

| S. gibbosus | bicolor | 0.20 ± 0.003 | Major Component |

| S. gibbosus | gibbosus | - | Major Component |

| S. gibbosus | cineraria | 0.16 ± 0.003 | Major Component |

| Data adapted from Tundis et al. (2007).[1][2] |

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Senecio Species

A general workflow for the extraction of pyrrolizidine alkaloids, including this compound, from Senecio plant material is outlined below. This process involves initial extraction, reduction of N-oxides, and subsequent purification.

Caption: General workflow for the extraction of this compound.

Gas Chromatography-Mass Spectrometry (GLC-MS) Analysis

The quantitative and qualitative analysis of this compound is effectively achieved using GLC-MS. The following provides a generalized protocol based on established methods.[1][2]

Caption: Workflow for the analysis of this compound by GLC-MS.

Biosynthesis of Otosenine-Type Alkaloids

This compound belongs to the otosenine-type of pyrrolizidine alkaloids. The biosynthesis of these complex molecules is a multi-step enzymatic process. While the specific pathway for this compound has not been fully elucidated, it is understood to derive from the general pyrrolizidine alkaloid biosynthetic pathway, which originates from the amino acids L-ornithine and L-arginine. These precursors are converted to putrescine, which then undergoes a series of reactions to form the characteristic necine base. The necic acid moiety is derived from other amino acid precursors. The final macrocyclic structure is formed by the esterification of the necine base with the necic acid.[3][4]

Caption: Simplified overview of the proposed biosynthetic pathway of this compound.

Biological Activity and Future Perspectives

Currently, there is a notable lack of specific research on the biological activities of isolated this compound. The toxicity and potential therapeutic effects of many pyrrolizidine alkaloids are well-documented, often relating to their hepatotoxicity. However, the specific pharmacological profile of this compound remains an area ripe for investigation. Future research should focus on:

-

Cytotoxicity studies: Evaluating the effect of purified this compound on various cancer cell lines.

-

Anti-inflammatory assays: Investigating its potential to modulate inflammatory pathways.

-

Signaling pathway analysis: Determining the molecular targets and mechanisms of action of this compound.

Given the structural similarities to other otosenine-type alkaloids, it is plausible that this compound may exhibit comparable biological effects. A deeper understanding of its bioactivity is essential for assessing its potential as a lead compound in drug development or for understanding the toxicology of Senecio-containing herbal preparations.

Conclusion

This compound stands as a significant, yet understudied, pyrrolizidine alkaloid within the Senecio genus. While methods for its extraction and quantification are established, a significant gap exists in the understanding of its specific biological activities and the signaling pathways it may modulate. This technical guide provides a foundational overview to stimulate and support further research into this intriguing natural product, with the aim of unlocking its full pharmacological potential.

References

- 1. Pyrrolizidine alkaloid profiles of the Senecio cineraria group (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of Florosenine: A Technical Guide for Researchers

An In-depth Examination of the Biosynthetic Pathway of an Otonecine-Type Pyrrolizidine Alkaloid

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Florosenine, an otonecine-type pyrrolizidine alkaloid (PA). Due to the limited specific research on this compound, this document synthesizes information from the well-established general pathway of pyrrolizidine alkaloid biosynthesis and proposes specific steps leading to the formation of this compound based on its chemical structure and knowledge of related compounds. This guide is intended for researchers, scientists, and drug development professionals working with plant-derived alkaloids.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid characterized by its otonecine necine base.[1] PAs are a large class of secondary metabolites found in numerous plant species, notably in the families Asteraceae, Boraginaceae, and Fabaceae.[2][3] They are primarily synthesized by plants as a defense mechanism against herbivores.[1][3] The core structure of PAs consists of a necine base, a bicyclic amino alcohol, esterified with one or two necic acids, which are typically branched-chain carboxylic acids.[4] The 1,2-unsaturated necine base and the structure of the necic acid moiety are key determinants of the toxicity associated with many PAs.[5]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the otonecine necine base, the synthesis of the necic acid moiety, and the final esterification to yield the complete alkaloid.

Biosynthesis of the Otonecine Necine Base

The biosynthesis of the pyrrolizidine nucleus begins with amino acids and polyamines. The key steps are outlined below.

Step 1: Formation of Homospermidine

The pathway is initiated by the conversion of L-arginine or L-ornithine to putrescine.[6] The first committed step in PA biosynthesis is the NAD+-dependent condensation of putrescine and spermidine to form homospermidine.[7] This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , which has evolved from deoxyhypusine synthase, an enzyme of primary metabolism.[7][8]

Step 2: Formation of the Pyrrolizidine Core and Retronecine

Homospermidine undergoes oxidation by a copper-dependent diamine oxidase, which initiates a cyclization to form the pyrrolizidine-1-carbaldehyde.[2] This intermediate is then reduced to 1-hydroxymethylpyrrolizidine.[2] A series of desaturation and hydroxylation steps, for which the specific enzymes are not yet fully characterized, lead to the formation of (+)-retronecine, a common precursor for many PAs.[6]

Step 3: Proposed Conversion of Retronecine to Otonecine

The conversion of the bicyclic retronecine to the monocyclic otonecine is a key step in the biosynthesis of this compound. While the precise enzymatic sequence has not been fully elucidated, it is proposed to involve oxidative N-demethylation of a precursor followed by ring cleavage and oxidation at C-8.[9][10] Otonecine-type PAs are characterized by a methylated nitrogen atom, which prevents the formation of N-oxides, a common metabolic detoxification pathway for other PAs.[10]

Biosynthesis of the Necic Acid Moiety

The necic acid component of this compound is structurally related to senecic acid.[1][11] The biosynthesis of senecic acid is known to originate from the amino acid L-isoleucine.[1]

Step 1: Formation of Tiglyl-CoA and Angelyl-CoA

L-isoleucine is deaminated and decarboxylated to form 2-methylbutyryl-CoA.[4] This intermediate is then hydroxylated and dehydrated to yield tiglyl-CoA and angelyl-CoA, which are key C5 building blocks for necic acids.[4]

Step 2: Condensation to form Senecic Acid

Two molecules derived from L-isoleucine are coupled to form the C10 dicarboxylic acid, senecic acid.[1] The exact mechanism and enzymes involved in this condensation are still under investigation, but feeding experiments with radiolabeled isoleucine have confirmed it as the precursor.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of senecioic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the necic acids of the pyrrolizidine alkaloids. Further investigations of the formation of senecic and isatinecic acids in Senecio species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 6. Senecionine - Wikipedia [en.wikipedia.org]

- 7. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioactive Tracer Feeding Experiments and Product Analysis to Determine the Biosynthetic Capability of Comfrey (Symphytum officinale) Leaves for Pyrrolizidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Florosenine's Pyrrolizidine Alkaloid-Induced Hepatotoxicity: A Mechanistic Whitepaper

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific mechanism of action of florosenine is limited. This document provides an in-depth overview of the well-established mechanism of action for 1,2-unsaturated pyrrolizidine alkaloids (PAs), the class to which this compound belongs. The metabolic pathways and toxicological effects described herein are the presumed mechanisms for this compound, based on current scientific understanding of this compound class.

Executive Summary

This compound is a naturally occurring otonecine-type pyrrolizidine alkaloid found in various plant species of the Senecio genus. Like other 1,2-unsaturated PAs, this compound is recognized for its potential hepatotoxicity. The toxic effects of these alkaloids are not inherent to the parent compound but arise from metabolic activation within the liver. This guide delineates the molecular cascade of this compound-induced toxicity, from metabolic activation to the ensuing cellular damage that characterizes PA poisoning. The primary mechanism involves the enzymatic conversion of this compound into highly reactive pyrrolic esters, which subsequently form adducts with cellular macromolecules, leading to widespread cellular dysfunction, apoptosis, and, ultimately, hepatic sinusoidal obstruction syndrome (HSOS). Understanding this mechanism is paramount for the development of potential therapeutic interventions and for the accurate assessment of risks associated with exposure to PA-containing botanicals.

The General Mechanism of Pyrrolizidine Alkaloid Toxicity

The toxicity of 1,2-unsaturated PAs like this compound is a multi-step process initiated by metabolic activation and culminating in severe liver injury.

Metabolic Activation and Detoxification

The initial and rate-limiting step in PA-induced toxicity is the bioactivation of the parent alkaloid in the liver.

-

Metabolic Activation: Cytochrome P450 monooxygenases (CYP450s), primarily CYP3A4 and CYP2B6, catalyze the dehydrogenation of the necine base of the PA at the 1,2-position. This oxidation reaction transforms the relatively inert PA into a highly electrophilic and reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA). These DHPAs are potent alkylating agents.

-

Detoxification Pathways: The body possesses two primary detoxification pathways for PAs. Hydrolysis of the ester linkages by carboxylesterases breaks down the PA into its non-toxic necine base and necic acid components, which are then excreted. Alternatively, N-oxidation of the tertiary nitrogen in the necine base by CYP450s or flavin-containing monooxygenases (FMOs) forms PA N-oxides. These N-oxides are water-soluble and are generally considered non-toxic, facilitating their renal excretion. The balance between metabolic activation and detoxification pathways is a critical determinant of the severity of PA-induced hepatotoxicity.

Metabolic activation and detoxification of pyrrolizidine alkaloids.

Cellular Mechanisms of Hepatotoxicity

The formation of DHPA-macromolecular adducts triggers a cascade of cellular events that contribute to hepatotoxicity.

-

Protein Adduct Formation and Dysfunction: DHPAs readily react with nucleophilic centers in proteins, particularly cysteine and lysine residues. The formation of protein adducts can lead to enzyme inactivation, disruption of protein folding, and impairment of critical cellular functions.

-

DNA Adduct Formation and Genotoxicity: DHPAs can also alkylate DNA bases, leading to the formation of DNA adducts, DNA cross-linking, and DNA-protein cross-links. This DNA damage can induce mutations, chromosomal aberrations, and sister chromatid exchanges, contributing to the genotoxic and carcinogenic potential of PAs.

-

Oxidative Stress: The metabolic activation of PAs and the subsequent cellular damage can lead to an overproduction of reactive oxygen species (ROS) and a depletion of cellular antioxidants, such as glutathione (GSH). This state of oxidative stress can cause further damage to lipids, proteins, and DNA.

-

Induction of Apoptosis: PA-induced cellular damage can trigger programmed cell death, or apoptosis, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. The activation of caspases, a family of proteases that execute apoptosis, is a key feature of PA-induced liver injury.

Florosenine: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florosenine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their significant biological activities, including hepatotoxicity. It is found in various species of the genus Senecio, a large group of plants in the Asteraceae family. The chemical formula for this compound is C₂₁H₂₉NO₈, and its CAS Registry Number is 16958-30-8. Pyrrolizidine alkaloids are of considerable interest to researchers due to their potential pharmacological applications and their toxicological implications. This guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the analysis of this compound and related pyrrolizidine alkaloids.

Natural Sources and Abundance of this compound

This compound has been identified as a constituent of various plants within the Senecio genus. Notably, it has been reported as a major alkaloid in the Senecio cineraria group, which includes species such as Senecio ambiguus and Senecio gibbosus. These plants are commonly known as dusty miller and are often used in horticulture for their silvery foliage.

While specific quantitative data for this compound abundance is limited in the available literature, the concentration of total pyrrolizidine alkaloids in Senecio species can vary significantly depending on the species, plant part, developmental stage, and environmental conditions. The following table summarizes the reported concentrations of total and individual pyrrolizidine alkaloids in several Senecio species to provide a comparative context for the potential abundance of this compound.

| Plant Species | Plant Part | Alkaloid(s) | Concentration (% of dry weight) | Reference |

| Senecio riddellii | Whole Plant | Riddelliine | 0.2% - 18.0% | [1](2) |

| Senecio douglasii var. longilobus | Whole Plant | Total Pyrrolizidine Alkaloids | 0.63% - 2.02% | [1](2) |

| Senecio vulgaris | Whole Plant | Total Pyrrolizidine Alkaloids | Up to 54.16 ± 4.38 mg/plant (in spring) | [3](4) |

| Senecio vulgaris | Shoots | Total Pyrrolizidine Alkaloids | Lower than roots | [5](6) |

| Senecio vulgaris | Roots | Total Pyrrolizidine Alkaloids | Higher than shoots | [5](6) |

| Senecio cineraria group | Whole Plant | Otosenine and this compound | Major alkaloids | [7](8) |

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids

This protocol describes a solid-liquid extraction method to obtain a crude alkaloid extract from plant material.

-

Materials and Reagents:

-

Dried and powdered plant material (Senecio sp.)

-

85% Ethanol

-

0.2% (m/v) Hydrochloric acid

-

Ammonia water

-

Chloroform

-

Soxhlet apparatus

-

Rotary evaporator

-

Centrifuge

-

Ultrasonicator

-

-

Procedure:

-

Weigh approximately 300 g of the dried, ground plant material and place it in a cheesecloth bag or extraction thimble.

-

Place the thimble in the Soxhlet extractor.

-

Add a sufficient volume of 85% ethanol (approximately 1.5 L) to the solvent flask.

-

Perform continuous extraction for 20-21 hours, or until the solvent running through the siphon is colorless.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

For a more targeted extraction, soak the powdered plant material (1 g) in 15 mL of 0.2% (m/v) hydrochloric acid and sonicate for 40 minutes.

-

Centrifuge the mixture at 10,000 x g for 5 minutes and collect the supernatant.

-

Adjust the pH of the supernatant with ammonia water to make it alkaline.

-

Perform a liquid-liquid extraction with chloroform to partition the alkaloids into the organic phase.

-

Separate the chloroform layer and evaporate the solvent to obtain the alkaloid-rich fraction.

-

Purification by Preparative Thin-Layer Chromatography (pTLC)

This step is used to isolate individual alkaloids from the crude extract.

-

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel GF₂₅₄ pTLC plates

-

Mobile phase (e.g., Chloroform:Methanol:Ammonia 85:14:1)

-

Dragendorff's reagent for visualization

-

Scraping tool and collection tubes

-

-

Procedure:

-

Dissolve the crude alkaloid extract in a small amount of chloroform or methanol.

-

Apply the dissolved extract as a band onto the baseline of a pTLC plate.

-

Develop the plate in a chromatography tank saturated with the mobile phase.

-

After development, visualize the alkaloid bands under UV light (254 nm) or by spraying with Dragendorff's reagent.

-

Scrape the silica gel corresponding to the band of interest (identified by comparison with a standard if available) into a collection tube.

-

Elute the alkaloid from the silica gel using a suitable solvent like methanol.

-

Filter and evaporate the solvent to obtain the purified alkaloid.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like pyrrolizidine alkaloids.[3]

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., OV-1, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: 120 °C (3 min hold), then ramp at 6 °C/min to 300 °C (10 min hold).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Full scan mode.

-

-

Procedure:

-

Prepare a standard solution of a known concentration of a reference alkaloid (if available).

-

Prepare the sample solution by dissolving the purified alkaloid or the crude extract in a suitable solvent.

-

Inject a known volume of the standard and sample solutions into the GC-MS system.

-

Identify this compound based on its retention time and mass spectrum by comparison with a reference standard or library data.

-

Quantify the amount of this compound by comparing the peak area of the sample with that of the standard.

-

Signaling Pathways

Pyrrolizidine alkaloids are known to exert their toxicity after metabolic activation in the liver. The reactive pyrrolic esters formed can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and apoptosis. While the specific signaling pathways activated by this compound have not been elucidated, the general mechanism of PA-induced apoptosis involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Generalized Pyrrolizidine Alkaloid-Induced Apoptosis Pathway

Caption: PA-induced apoptosis pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound and other pyrrolizidine alkaloids from Senecio plant material.

Caption: Workflow for this compound analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large scale extraction of pyrrolizidine alkaloids from tansy ragwort (Senecio jacobaea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid " by An-Jing Lu, Yan-Liu Lu et al. [digitalcommons.pcom.edu]

- 8. scispace.com [scispace.com]

- 9. phytojournal.com [phytojournal.com]

- 10. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Toxicological Profile of Senecionine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and informational purposes only. "Florosenine" is understood to be Senecionine, a toxic pyrrolizidine alkaloid. Extreme caution should be exercised when handling this compound.

Executive Summary

Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Senecio genus and other botanical sources[1]. It is a well-documented hepatotoxin with genotoxic and carcinogenic properties[1][2][3]. Human and animal exposure typically occurs through the ingestion of contaminated food, herbal remedies, or teas[1][4]. The toxicity of Senecionine is not inherent to the molecule itself but arises from its metabolic activation in the liver to highly reactive pyrrolic esters[1][3]. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to widespread cellular damage, particularly in the liver[1]. This document provides a comprehensive overview of the toxicological profile of Senecionine, including its mechanism of action, metabolism, and various toxicological endpoints.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (3Z,5R,6R,9a1R,14aR)-3-Ethylidene-3,4,5,6,9,9a1,11,13,14,14a-decahydro[1][5]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione |

| Synonyms | Aureine, Senecionin, this compound |

| CAS Number | 130-01-8 |

| Molecular Formula | C18H25NO5 |

| Molar Mass | 335.400 g·mol−1 |

| Appearance | Data not readily available |

| Solubility | Water-insoluble (as Senecionine base) |

Source: PubChem CID 5280906[6]

Mechanism of Toxicity and Metabolism

The toxicity of Senecionine is a classic example of lethal synthesis, where a relatively non-toxic parent compound is converted into a highly toxic metabolite. This process primarily occurs in the liver.

Metabolic Activation

Upon ingestion, Senecionine is absorbed from the gastrointestinal tract and transported to the liver[1]. The metabolic fate of Senecionine can follow three main pathways: N-oxidation, ester hydrolysis, and oxidation[1].

-

Detoxification Pathways: N-oxidation and ester hydrolysis are considered detoxification pathways, producing water-soluble metabolites that can be conjugated and excreted by the kidneys[1]. The N-oxide form, however, can be reduced back to Senecionine by cytochrome P450 (CYP450) monooxygenases, creating a potential for a futile cycle[1].

-

Toxification Pathway: The primary route for toxicity involves the oxidation of the pyrrolizidine core by hepatic CYP450 enzymes, particularly CYP3A4 and CYP3A5 in humans, to form dehydropyrrolizidine alkaloids (DHPAs), which are reactive pyrrolic esters[1][2][3]. These DHPAs are potent electrophiles.

Cellular Targets and Toxic Effects

The electrophilic pyrrolic metabolites of Senecionine can react with nucleophilic centers in cellular macromolecules[1].

-

DNA Adducts: The pyrrolic esters can alkylate DNA bases, leading to the formation of DNA adducts and cross-links[1]. This DNA damage is the basis for the genotoxicity and carcinogenicity of Senecionine[1][3].

-

Protein Adducts: These reactive metabolites also form adducts with amino acid residues in proteins, leading to enzyme inactivation and disruption of cellular function[1].

-

Glutathione Depletion: The pyrrolic esters can be conjugated with glutathione (GSH), a cellular antioxidant, leading to its depletion[3]. Depletion of GSH renders hepatocytes more susceptible to oxidative stress and further damage[3].

The primary target organ for Senecionine toxicity is the liver. The damage to hepatic sinusoidal endothelial cells (HSECs) and hepatocytes can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD)[4][7]. This condition is characterized by the obstruction of hepatic sinusoids and can progress to liver failure[1].

Toxicological Data

Acute Toxicity

| Species | Route of Administration | LD50 | Reference |

| Rodents | Not specified | 65 mg/kg | [1] |

| Rats | Intraperitoneal | 77 mg/kg (males), 83 mg/kg (females) | [8] |

| Rats | Not specified | 34-300 mg/kg (range for most toxic PAs) | [5] |

| Mice | Not specified | ~65 mg/kg | [9] |

Sub-chronic and Chronic Toxicity

Genotoxicity

Senecionine is a known genotoxic agent[3]. Its reactive metabolites can induce DNA damage, mutations, and chromosomal aberrations[1][3]. In vitro studies using primary cultures of rat hepatocytes have demonstrated the genotoxicity of Senecionine[11]. The comet assay has been used to show that extracts of Senecio vulgaris, which contains Senecionine, induce primary DNA damage in HepG2 liver cells in a dose-dependent manner[12][13][14].

Carcinogenicity

The genotoxic nature of Senecionine's metabolites underlies its carcinogenicity. Rodent studies have shown that Senecionine can induce tumor formation in various organs, including the liver, lung, skin, brain, spinal cord, pancreas, and gastrointestinal tract[1]. While direct links to human cancers are not well-established, the International Agency for Research on Cancer (IARC) has classified other pyrrolizidine alkaloids as possibly carcinogenic to humans (Group 2B).

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of Senecionine are limited in the provided search results. One study using the Chick Embryotoxicity Screening Test (CHEST) found the beginning of the embryotoxicity range for Senecionine to be between 3-30 micrograms[5][15]. The N-oxide form showed no effect even at a 100 microgram dose[5][15]. The authors extrapolated that for mammals, the embryotoxic range could be between 10-100 mg/kg of maternal body weight, which overlaps with the adult toxic dose range[5][15].

Experimental Protocols

Detailed experimental protocols for specific studies on Senecionine were not available in the search results. However, standardized protocols for toxicological testing are well-established. The following are generalized methodologies for key toxicological assessments relevant to Senecionine.

Acute Oral Toxicity (Rodent) - Up-and-Down Procedure (OECD 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Animals: Typically, female rats from a standard laboratory strain are used.

-

Procedure:

-

A single animal is dosed with the test substance at a starting dose level.

-

The animal is observed for signs of toxicity and mortality over a 14-day period.

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).

-

-

Data Analysis: The LD50 is calculated using maximum likelihood methods based on the dosing outcomes.

Genotoxicity: In Vitro Comet Assay (Based on OECD 489)

-

Objective: To detect DNA strand breaks in cells.

-

Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes are cultured to a suitable confluency.

-

Treatment: Cells are exposed to various non-cytotoxic concentrations of Senecionine and appropriate positive and negative controls for a defined period.

-

Cell Lysis and Electrophoresis:

-

Cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the fragments based on size.

-

-

Visualization and Analysis:

-

The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Under a fluorescence microscope, damaged DNA with strand breaks migrates further in the gel, forming a "comet tail."

-

Image analysis software is used to quantify the extent of DNA damage (e.g., tail length, tail intensity).

-

Conclusion

Senecionine is a potent phytotoxin with significant health risks for humans and animals. Its toxicity is mediated by hepatic metabolic activation to reactive pyrrolic esters that cause cellular damage through the formation of DNA and protein adducts. The primary toxicological concerns are severe hepatotoxicity, leading to veno-occlusive disease, as well as genotoxicity and carcinogenicity. Given its presence in a wide range of plants, the potential for human exposure through contaminated food and herbal products remains a significant public health issue. Further research is warranted to establish clear dose-response relationships for chronic exposure and to develop effective strategies for mitigating the risks associated with Senecionine.

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differing embryotoxic effects of senecionine and senecionine-N-oxide on the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Senecio Vulgaris L. (PIM 484) [inchem.org]

- 9. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism, cytotoxicity, and genotoxicity of the pyrrolizidine alkaloid senecionine in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and Genotoxicity of Senecio vulgaris L. Extracts: An In Vitro Assessment in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Unraveling Florosenine Metabolism in Mammalian Systems: A Technical Guide

Disclaimer: Florosenine, a pyrrolizidine alkaloid, is a sparsely studied compound in mammalian systems. Consequently, this document provides a detailed, yet hypothetical, guide to its metabolism based on the well-established metabolic pathways of structurally related and extensively researched pyrrolizidine alkaloids (PAs). The experimental protocols and metabolic pathways described herein are based on established methods for PA analysis and represent a predictive framework for studying this compound.

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins that require metabolic activation to exert their toxic effects. This technical guide outlines the probable metabolic fate of this compound in mammalian systems, drawing parallels from other toxic PAs such as senecionine, monocrotaline, and retrorsine. The core metabolic transformations of PAs involve a delicate balance between detoxification and bioactivation pathways, primarily occurring in the liver.

This document provides a comprehensive overview of the predicted metabolic pathways of this compound, detailed experimental protocols for its in vitro and in vivo analysis, and quantitative kinetic data from related PAs to serve as a benchmark for future studies. The enclosed diagrams, generated using the DOT language, visually articulate the proposed metabolic and signaling cascades. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and toxicology.

Proposed Metabolic Pathways of this compound

The metabolism of this compound is anticipated to follow the three principal routes established for other PAs: hydrolysis, N-oxidation, and cytochrome P450-mediated dehydrogenation.

-

Hydrolysis: Carboxylesterases in the liver and other tissues are expected to hydrolyze the ester linkages of this compound. This is generally considered a detoxification pathway, leading to the formation of the necine base and necic acids, which are more readily excreted.

-

N-oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes to form this compound-N-oxide. N-oxidation is typically a detoxification step, as the resulting N-oxides are more water-soluble and easily eliminated in urine.

-

Dehydrogenation (Bioactivation): The most critical pathway in PA-induced toxicity is the oxidation of the pyrrolizidine nucleus by cytochrome P450 enzymes, particularly the CYP3A subfamily, to form highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters. These electrophilic metabolites can readily form adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.

These reactive DHPAs can be detoxified through conjugation with glutathione (GSH). The balance between the bioactivation (dehydrogenation) and detoxification (hydrolysis, N-oxidation, and GSH conjugation) pathways ultimately determines the toxic potential of this compound.

Caption: Proposed metabolic pathways of this compound in mammalian systems.

Quantitative Data: Kinetic Parameters of Related Pyrrolizidine Alkaloids

While specific kinetic data for this compound metabolism are unavailable, the following tables summarize the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of other well-studied PAs by rat liver microsomes. These values provide a reference for the potential metabolic rates of this compound.

| Pyrrolizidine Alkaloid | Km (µM) | Vmax (nmol/min/mg protein) | Metabolic Pathway | Reference |

| Monocrotaline | 9.2 | 0.06 | Overall Depletion | [1] |

| Lasiocarpine | 19.5 | 5.3 | Overall Depletion | |

| Riddelliine | 75.7 | 2.1 | Overall Depletion | |

| Senecionine | - | - | 7-GS-DHP formation (kcat = 0.0023 mL/min/mg S9) | [2] |

| Retrorsine | - | - | Higher clearance in rat vs. mouse | [3] |

| Table 1: Kinetic parameters for the in vitro metabolism of various pyrrolizidine alkaloids in rat liver microsomes. |

| Pyrrolizidine Alkaloid | Organ | Vmax (nmol/min/mg microsomal protein) | Km (µM) |

| Monocrotaline | Liver | 0.06 | 9.2 |

| Intestine | 0.02 | 13.4 | |

| Lasiocarpine | Liver | 5.3 | 19.5 |

| Intestine | 1.7 | 23.4 | |

| Riddelliine | Liver | 2.1 | 75.7 |

| Intestine | 0.1 | 221 | |

| Table 2: Comparative kinetic parameters for PA metabolism in rat liver and intestinal microsomes.[1] |

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes the procedure for studying the metabolism of this compound using mammalian liver microsomes, a standard in vitro model for drug metabolism studies.

Objective: To determine the metabolic profile and kinetic parameters of this compound metabolism.

Materials:

-

This compound

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (at various concentrations, e.g., 1-100 µM) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound (this compound) and the formation of metabolites.

References

- 1. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]

- 3. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Data of Florosenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florosenine is a naturally occurring pyrrolizidine alkaloid (PA) identified in plants of the Senecio genus, notably Senecio floridanus. As a member of the otonecine-type PAs, this compound's structure is characterized by a necine base with a ketone functionality and a macrocyclic diester ring. Pyrrolizidine alkaloids are a well-studied class of secondary metabolites known for their significant biological activities, including hepatotoxicity, which makes the detailed structural and spectral characterization of individual PAs like this compound crucial for research in toxicology, pharmacology, and drug development.

This technical guide provides a comprehensive overview of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It also outlines generalized experimental protocols for acquiring such data and presents a putative biosynthetic pathway for otonecine-type PAs.

Molecular Structure and Properties

-

Molecular Formula: C₂₁H₂₉NO₈

-

Molecular Weight: 423.46 g/mol

-

CAS Registry Number: 16958-30-8

-

Class: Pyrrolizidine Alkaloid (Otonecine-type)

Spectral Data

Detailed, experimentally-derived spectral data for this compound is not widely available in modern literature. The initial structure elucidation was based on classical chemical degradation and early spectroscopic methods. This guide presents expected spectral characteristics based on the known structure of this compound and data from closely related otonecine-type PAs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in the macrocyclic structure. Key expected signals would include:

-

Protons on the pyrrolizidine core.

-

Signals for the methyl groups.

-

Protons adjacent to ester and ketone functionalities.

-

A characteristic signal for the vinyl proton in the necine base.

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon skeleton of this compound. Characteristic signals would include:

-

Carbonyl carbons of the ester and ketone groups, typically in the downfield region (δ > 170 ppm).

-

Olefinic carbons of the C=C double bond.

-

Carbons of the pyrrolizidine ring.

-

Methyl and methylene carbons at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Necine Base | ||

| C-1 | ~ 5.0 - 5.5 | ~ 70 - 75 |

| C-2 | ~ 2.5 - 3.0 | ~ 35 - 40 |

| C-3 | ~ 3.0 - 3.5 | ~ 60 - 65 |

| C-5 | ~ 3.5 - 4.0 | ~ 55 - 60 |

| C-6 | ~ 2.0 - 2.5 | ~ 30 - 35 |

| C-7 | ~ 4.5 - 5.0 | ~ 75 - 80 |

| C-8 | - | ~ 200 - 210 (Ketone) |

| C-9 | ~ 4.0 - 4.5 | ~ 65 - 70 |

| N-CH₃ | ~ 2.2 - 2.5 | ~ 40 - 45 |

| Necic Acid Moiety | ||

| C-1' (Ester C=O) | - | ~ 170 - 175 |

| C-1'' (Ester C=O) | - | ~ 170 - 175 |

| Other CH, CH₂, CH₃ | Various | Various |

Note: These are illustrative values based on related compounds and general chemical shift tables. Actual experimental values are required for definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern is characteristic for otonecine-type PAs and would likely involve the cleavage of the ester bonds and fragmentation of the macrocyclic ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 424.1917 | Protonated molecular ion |

| [M]⁺ | 423.1842 | Molecular ion |

| Fragment ions | Various | Resulting from cleavage of ester groups and the necic acid side chain |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | 1735 - 1750 | Strong absorption |

| C=O (Ketone) | 1710 - 1725 | Strong absorption |

| C=C (Olefinic) | 1640 - 1680 | Medium to weak absorption |

| C-O (Ester) | 1000 - 1300 | Strong absorption |

| C-N | 1020 - 1250 | Medium absorption |

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not available in recent literature. The following are generalized protocols for the analysis of pyrrolizidine alkaloids.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

2D NMR: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize in-source fragmentation and observe the molecular ion.

-

Analysis: For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Biosynthesis of Otonecine-Type Pyrrolizidine Alkaloids

The biosynthesis of the necine base of pyrrolizidine alkaloids starts from the amino acids L-ornithine and L-arginine. The pathway to the otonecine core, characteristic of this compound, involves a series of enzymatic steps including the formation of homospermidine, oxidation, cyclization, and further modifications. The necic acid portion is typically derived from amino acids such as isoleucine. The final step is the esterification of the necine base with the necic acid to form the macrocyclic alkaloid.

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This technical guide summarizes the currently understood spectral characteristics of this compound. While detailed experimental data remains sparse in publicly accessible literature, the provided information, based on the known structure and data from related compounds, offers a valuable resource for researchers. Further investigation involving the re-isolation and comprehensive analysis of this compound using modern spectroscopic techniques is warranted to provide definitive spectral assignments and to support ongoing research into the biological activities and toxicological profile of this pyrrolizidine alkaloid.

In Vitro Cytotoxicity of Calocedrus formosana Leaf Extract and its Bioactive Constituent, Yatein

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Calocedrus formosana, commonly known as the Taiwan incense cedar, is a plant species from which various extracts have been investigated for their potential therapeutic properties. While the specific compound "Florosenine" was not identified in the available scientific literature, extensive research has been conducted on the cytotoxic effects of the methanolic leaf extract of Calocedrus formosana, often referred to as "Florin," and its active constituents. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this extract and its primary bioactive lignan, yatein, against various cancer cell lines. The data presented herein is compiled from peer-reviewed scientific studies and is intended to serve as a resource for researchers in oncology and natural product-based drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic activity of Calocedrus formosana leaf extract and its isolated compound, yatein, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of Calocedrus formosana Leaf Extract Fractions

| Cell Line | Extract Fraction | Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |

| A549 (Non-small-cell lung cancer) | Methanolic Extract | 5 | ~80% | - |

| n-Hexane Fraction | 5 | ~60% | 23.1[1] | |

| Ethyl Acetate (EtOAc) Fraction | 5 | ~70% | - | |

| n-Butanol (n-BuOH) Fraction | 5 | >90% | - | |

| Water Fraction | 5 | >95% | - | |

| CL1-5 (Non-small-cell lung cancer) | Methanolic Extract | 5 | ~75% | - |

| n-Hexane Fraction | 5 | ~40% | 1.2[1] | |

| Ethyl Acetate (EtOAc) Fraction | 5 | ~60% | - | |

| n-Butanol (n-BuOH) Fraction | 5 | >90% | - | |

| Water Fraction | 5 | >95% | - | |

| T24 (Bladder cancer) | Methanolic Extract | - | - | ~9-10[2] |

| TCCSUP (Bladder cancer) | Methanolic Extract | - | - | ~9-10[2] |

| TSGH-8301 (Bladder cancer) | Methanolic Extract | - | - | ~9-10[2] |

| RT-4 (Bladder cancer) | Methanolic Extract | - | - | ~17[2] |

Table 2: In Vitro Cytotoxicity of Yatein

| Cell Line | Time Point | IC50 (µM) |

| A549 (Non-small-cell lung cancer) | 72h | 3.5[3] |

| CL1-5 (Non-small-cell lung cancer) | 72h | 1.9[3] |

| HONE-1 (Nasopharyngeal carcinoma) | - | >125[3] |

| NUGC (Gastric cancer) | - | >125[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on the cytotoxicity of Calocedrus formosana leaf extract and yatein.

Cell Culture and Maintenance

-

Cell Lines: A549, CL1-5, T24, TCCSUP, TSGH-8301, and RT-4 cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Preparation of Calocedrus formosana Leaf Extract and Yatein

-

Extraction: Air-dried leaves of Calocedrus formosana were extracted with methanol. The crude methanol extract was then fractionated using solvents of varying polarity, such as n-hexane, ethyl acetate, n-butanol, and water.[1]

-

Isolation of Yatein: Yatein was isolated from the n-hexane fraction of the methanolic extract using chromatographic techniques.[1]

-

Stock Solutions: The dried extracts and isolated yatein were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the plant extract or yatein. A control group was treated with the vehicle (DMSO) at the same concentration as the highest dose of the test substance.

-

Incubation: The plates were incubated for the specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was then removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the control group. The IC50 value was determined by plotting the percentage of cell viability against the concentration of the test substance.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect early and late apoptosis.

-

Cell Treatment: Cells were treated with the desired concentrations of yatein for specified time periods.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells were then resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: After treatment with yatein, cells were lysed to extract total protein.

-

Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, Bcl-2 family proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Proposed Apoptotic Pathway of Yatein in NSCLC Cells

The following diagram illustrates the proposed signaling pathway for yatein-induced apoptosis in non-small-cell lung cancer cells, based on the upregulation of key apoptotic proteins.[1]

Caption: Proposed mechanism of yatein-induced apoptosis in NSCLC cells.

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for screening the cytotoxic effects of natural product extracts.

Caption: General workflow for cytotoxicity screening of natural products.

Logical Relationship of Experimental Findings for Yatein

This diagram illustrates the logical flow from initial screening to mechanistic studies for yatein.

Caption: Logical flow of experimental findings for yatein.

Conclusion

The leaf extract of Calocedrus formosana and its constituent, yatein, have demonstrated significant in vitro cytotoxic effects against various cancer cell lines, particularly non-small-cell lung cancer and bladder cancer. The mechanism of action for yatein appears to involve the induction of apoptosis through the activation of caspase cascades. These findings suggest that yatein is a promising candidate for further preclinical development as an anticancer agent. This technical guide provides a foundational understanding for researchers and professionals in the field to build upon for future investigations into the therapeutic potential of this natural product.

References

Methodological & Application

Application Note: Quantitative Analysis of Florosenine in Plasma using a Validated HPLC-MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florosenine is a novel therapeutic agent with significant potential in early-stage drug development. To support pharmacokinetic and toxicokinetic studies, a robust, sensitive, and selective analytical method for the accurate quantification of this compound in biological matrices is essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique widely used for bioanalysis due to its high sensitivity and specificity.[1][2] This application note describes a validated HPLC-MS method for the quantification of this compound in plasma, suitable for regulated bioanalytical studies.

The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4][5] The method has been validated according to the general principles outlined in FDA and ICH guidelines to ensure reliability, accuracy, and precision.[6]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity >99%)

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma (K2-EDTA)

2. Instrumentation

-

HPLC System: Shimadzu HPLC system or equivalent, equipped with a binary pump, autosampler, and column oven.[3]

-

Mass Spectrometer: API 4000+ MS/MS system or equivalent, with an electrospray ionization (ESI) source.[3]

-

Analytical Column: Symmetry® C18, 3.5 µm, 4.6 x 150 mm, or equivalent.[3]

3. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[7]

-

Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add 20 µL of Internal Standard (IS) working solution.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for HPLC-MS analysis.

4. HPLC-MS Method

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Gradient Elution:

Time (min) %B 0.0 20 2.0 95 4.0 95 4.1 20 | 6.0 | 20 |

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 650°C

-

MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) This compound 350.2 180.1 | Internal Standard | 355.2 | 185.1 |

-

5. Method Validation

The developed method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, following established guidelines for bioanalytical method validation.[6][8]

Data Presentation

Table 1: Linearity and Sensitivity of this compound Quantification

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Table 2: Accuracy and Precision of the HPLC-MS Method

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| 3 (LQC) | ≤ 5.0 | ≤ 6.5 | ± 5.0 | ± 7.0 |

| 50 (MQC) | ≤ 4.5 | ≤ 5.8 | ± 4.0 | ± 6.0 |

| 800 (HQC) | ≤ 3.0 | ≤ 4.2 | ± 3.5 | ± 5.5 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| 3 (LQC) | 92.5 | 98.2 |

| 800 (HQC) | 95.1 | 101.5 |

Visualizations

Caption: Experimental Workflow for this compound Quantification.

Caption: Logical Flow of Analytical Method Validation.

References

- 1. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Bioavailability Studies of Galgravin after Oral and Intravenous Administration to Rats Using HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development and validation of a sensitive HPLC-MS/MS method for the quantitative and pharmacokinetic study of the seven components of Buddleja lindleyana Fort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development and validation of a sensitive HPLC-MS/MS method for the quantitative and pharmacokinetic study of the seven components of Buddleja lindleyana Fort. - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methodology for the validation of analytical methods involved in uniformity of dosage units tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Isolation of Florosenine from Senecio Species

Introduction

Florosenine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities, including hepatotoxicity. These compounds are predominantly found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families. While a specific, detailed protocol for the isolation of this compound is not widely published, this document outlines a comprehensive, generalized protocol based on established methods for the extraction and purification of pyrrolizidine alkaloids from plant material, specifically targeting Senecio species, which are known to produce these compounds.

This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in isolating and studying this compound and related alkaloids. The methodology covers plant material preparation, extraction, acid-base partitioning for alkaloid enrichment, and multi-step chromatographic purification.

Quantitative Data Summary

Due to the lack of specific published data on this compound isolation yields and purity, the following table presents hypothetical yet realistic quantitative data that could be expected during a typical isolation procedure from 1 kg of dried plant material. These values are based on general yields for alkaloid isolation from plants.

| Stage of Isolation | Total Weight/Volume | This compound Concentration (estimated) | Purity (estimated) | Yield (estimated) |

| Dried Plant Material | 1000 g | 0.05% | <1% | 500 mg |

| Crude Methanolic Extract | 100 g | 0.5% | 1-2% | 500 mg |

| Acidic Aqueous Fraction | 500 mL | 0.9 mg/mL | 5-10% | 450 mg |

| Crude Alkaloid Fraction | 5 g | 8% | 40-50% | 400 mg |

| Column Chromatography Fraction | 500 mg | 60% | 70-80% | 300 mg |

| Preparative HPLC Purified this compound | 150 mg | >95% | >95% | 150 mg |

Experimental Protocol

This protocol details a multi-step procedure for the isolation of this compound from dried Senecio plant material.

1. Plant Material Preparation